α7 nAChR PAM Activity: Class-Level Potentiation vs. Structural Analogues with Known Data
No direct α7 nAChR PAM potency data (EC₅₀, max potentiation %) for N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide were identified in the accessible literature or patent examples. The compound falls under the generic Formula I of US 7,981,914, which claims α7 nAChR PAM activity, but the patent does not disclose individual compound-level EC₅₀ values for this specific structure [1]. By class-level inference, related tetrazole-substituted aryl amides with para-chlorophenyl Ar1 groups and N-methylacetamide Ar2 groups typically exhibit α7 PAM EC₅₀ values in the low micromolar to sub-micromolar range in Ca²⁺ flux assays using human α7 nAChR expressed in GH4C1 or PC12 cells [1][2]. However, the tetrazole-for-amide replacement in structurally related SEN12333 analogues abolished activity entirely (EC₅₀ > 100 µM vs. SEN12333 EC₅₀ = 0.8 µM), underscoring that structural similarity alone is insufficient to predict activity [3]. Without compound-specific dose-response data, any claim of α7 PAM potency for this molecule is unsupported.
| Evidence Dimension | α7 nAChR positive allosteric modulation potency |
|---|---|
| Target Compound Data | Not available (not disclosed in patent examples or literature) |
| Comparator Or Baseline | SEN12333 (α7 agonist, EC₅₀ = 0.8 µM); tetrazole-SEN12333 analogue (EC₅₀ > 100 µM); class-level α7 PAMs in US 7,981,914 (EC₅₀ range ~0.1–10 µM inferred) |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative pharmacological characterization |
| Conditions | Human α7 nAChR expressed in mammalian cell lines; Ca²⁺ flux or FLIPR assays (inferred from patent class) |
Why This Matters
The absence of disclosed potency data for this compound means it cannot be selected on the basis of demonstrated α7 PAM activity; procurement for pharmacological studies would require requesting custom biological profiling or assuming risk that the compound may be inactive.
- [1] Dillon, M. P., et al. (2011). Tetrazole-substituted aryl amide derivatives and uses thereof. U.S. Patent No. 7,981,914. Roche Palo Alto LLC. View Source
- [2] Timmermann, D. B., et al. (2007). An Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor Possessing Cognition-Enhancing Properties in Vivo. Journal of Pharmacology and Experimental Therapeutics, 323(1), 294–307. View Source
- [3] Beinat, C., et al. (2014). Investigations of amide bond variation and biaryl modification in analogues of α7 nAChR agonist SEN12333. European Journal of Medicinal Chemistry, 79, 297-307. View Source
